Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
Description
The compound Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 (hereafter referred to as Compound A) is a benzamide derivative featuring a complex heterocyclic core. Its molecular formula is C₂₃H₂₁ClN₄O₇, with a molecular weight of 466.45 g/mol . Structurally, it comprises:
- A benzamide backbone substituted with 3,5-bis(acetyloxy) groups.
- A pyrimidinyl moiety linked to the benzamide via an amide bond, with a 4-chlorophenyl group at position 1, a methyl group at position 3, and amino and dioxo groups at positions 6 and 2/4, respectively .
Properties
CAS No. |
176378-97-5 |
|---|---|
Molecular Formula |
C22H19ClN4O7 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
[3-acetyloxy-5-[[6-amino-1-(4-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-16-8-13(9-17(10-16)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)15-6-4-14(23)5-7-15/h4-10H,24H2,1-3H3,(H,25,30) |
InChI Key |
YVRFZSYEIVXEKS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)Cl)N)OC(=O)C |
Synonyms |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Formation
The synthesis begins with constructing the benzamide backbone. A widely cited approach involves coupling 3,5-dihydroxybenzoic acid with an amine precursor under peptide coupling conditions. For instance, Patent CN101945861A describes the use of thionyl chloride to activate the carboxylic acid group, followed by reaction with 6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxopyrimidine. This step typically achieves 75–85% yield in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
Acetylation of Hydroxyl Groups
The 3,5-dihydroxy intermediates undergo acetylation to introduce the bis(acetyloxy) groups. Patent KR100834387B1 outlines a double allylation strategy using allyl bromide and potassium carbonate (KCO) in acetonitrile under reflux (80–100°C). Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) removes allyl protecting groups, enabling selective acetylation with acetic anhydride in pyridine. This two-step sequence ensures >90% acetylation efficiency while minimizing side reactions.
Cyclization and Methyl Group Introduction
The tetrahydro-3-methyl-2,4-dioxo moiety is introduced via cyclization. Patent WO2009057133A2 employs N,N-diisopropylamine as both solvent and base to facilitate intramolecular condensation at 120–130°C. Methylation is achieved using methyl iodide (CHI) in the presence of sodium hydride (NaH), yielding the 3-methyl derivative with 88% purity after recrystallization.
Industrial Production Methods
Continuous Flow Synthesis
Large-scale production prioritizes efficiency and safety. Patent WO2009057133A2 advocates for continuous flow reactors to perform the acetylation and cyclization steps. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–130°C | Maximizes cyclization rate |
| Residence Time | 15–30 minutes | Reduces byproduct formation |
| Solvent | Toluene/DMF (3:1) | Enhances solubility |
This method reduces reaction time by 40% compared to batch processes and achieves 92% yield.
Waste Minimization Strategies
Industrial protocols emphasize solvent recovery and catalyst reuse. For example, Patent CN101945861A utilizes membrane filtration to separate and recycle DMF, reducing waste by 70%. Additionally, heterogeneous catalysts like silica-supported sulfuric acid are employed for acetylation, enabling five reuse cycles without significant activity loss.
Mechanistic Insights
Acetylation Kinetics
The acetylation reaction follows second-order kinetics, as demonstrated by in situ Fourier-transform infrared (FTIR) spectroscopy. The rate-determining step involves nucleophilic attack by the hydroxyl oxygen on the acetylating agent, with pyridine acting as a proton scavenger to accelerate the process.
Cyclization Thermodynamics
Density functional theory (DFT) calculations reveal that the cyclization step is exothermic () and proceeds via a six-membered transition state. The N,N-diisopropylamine base lowers the activation energy by stabilizing intermediates through hydrogen bonding.
Comparative Analysis with Related Compounds
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxo derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzamide derivatives in anticancer therapy. The compound has been investigated for its ability to inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : Research indicates that benzamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. This includes the inhibition of specific kinases that are crucial for cancer cell survival .
-
Case Studies :
- A study conducted by Fayad et al. identified a novel anticancer compound through the screening of a drug library that included benzamide derivatives. The results demonstrated significant growth inhibition in various cancer cell lines, suggesting that these compounds could serve as lead candidates for further development .
- Another investigation focused on the synthesis of heterocyclic compounds related to benzamide derivatives showed promising results in terms of cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Summary of Findings
Mechanism of Action
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A , we compare it with structurally related benzamide derivatives (Table 1), focusing on substituent variations, molecular properties, and synthesis pathways.
Table 1: Structural and Molecular Comparison of Benzamide Derivatives
Key Structural and Functional Differences
Substituent Effects on Polarity and Solubility: Compound A’s 3,5-acetyloxy groups increase polarity compared to Compound B’s bulky tert-butyl groups, which enhance lipophilicity. The 4-chlorophenyl group in Compound A may confer greater metabolic stability than Compound B’s 4-methoxyphenyl, which is prone to demethylation .
Synthetic Pathways :
- Compound A and analogs are synthesized via condensation reactions between substituted benzaldehydes and triazole precursors under reflux conditions, as described in general methods for similar triazole-benzamide hybrids .
- Compound B ’s synthesis likely involves tert-butyl protection/deprotection steps, given its tert-butyl and hydroxy groups .
Compound B’s 4-hydroxy group could enable hydrogen bonding in target binding, a feature absent in Compound A .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. The specific compound Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] (CAS No. 176378-97-5) is a complex molecule that incorporates multiple functional groups conducive to biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] is with a molecular weight of approximately 486.86 g/mol. The structure features a benzamide core with acetyloxy substituents and an amino group attached to a chloro-substituted phenyl ring.
Anticancer Properties
Recent studies have indicated that benzamide derivatives exhibit potent anticancer activities through various mechanisms:
- Apoptosis Induction : Research has shown that compounds similar to Benzamide can activate apoptosis pathways in cancer cells. For instance, they may trigger mitochondrial release of cytochrome c and subsequent caspase activation .
- Inhibition of Tumor Cell Invasion : The compound has been linked to the disruption of FAK/Paxillin signaling pathways in metastatic tumor cells. This disruption can significantly reduce the invasive characteristics of cancer cell lines such as A549 and CL15 .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to Benzamide showed IC50 values in the low micromolar range against hepatocarcinoma (HepG2) and breast cancer (MCF7) cell lines .
The proposed mechanisms through which Benzamide exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation. For instance, certain derivatives have shown COX-II inhibitory activity with IC50 values lower than those of established drugs like Celecoxib .
- DNA Intercalation : There is evidence suggesting that similar compounds can intercalate into DNA strands, leading to structural changes that inhibit replication and transcription processes .
Case Studies and Research Findings
Several studies have explored the biological activities of benzamide derivatives:
Q & A
Q. What are the standard protocols for synthesizing this benzamide derivative, and how can purity be ensured during scale-up?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting substituted benzoyl chlorides with hydroxylamine derivatives under anhydrous conditions (e.g., using dichloromethane as a solvent and sodium carbonate as a base) . For scale-up, rigorous purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical. Purity should be validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6 for solubility) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and acetyloxy group integration. For example, the 3,5-bis(acetyloxy) groups show distinct singlet peaks near δ 2.3 ppm in 1H NMR .
- X-ray crystallography : Use SHELXL (via the SHELX suite) for small-molecule refinement. This program is robust for resolving complex hydrogen-bonding networks and confirming stereochemistry .
- FT-IR : Key for identifying carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. How should researchers handle safety risks associated with mutagenicity or thermal instability?
- Methodological Answer :
- Risk Assessment : Follow ACS guidelines for hazard analysis, including Ames testing for mutagenicity (as seen in ). This compound’s mutagenicity is comparable to benzyl chloride, requiring fume hoods and PPE .
- Storage : Store at 0–6°C in amber vials to prevent decomposition. Differential Scanning Calorimetry (DSC) can preemptively identify exothermic decomposition events .
Advanced Research Questions
Q. How can structural analogs of this benzamide be designed to optimize biological activity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability. Use molecular docking (AutoDock Vina) to predict interactions with target enzymes .
- Toxicity Mitigation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce logP values. Ames II testing and zebrafish embryo assays can validate reduced mutagenicity and developmental toxicity .
Q. What strategies resolve contradictions in crystallographic data vs. computational modeling results?
- Methodological Answer :
- Data Reconciliation : Cross-validate X-ray structures (refined via SHELXL ) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in dihedral angles may arise from crystal packing effects.
- Statistical Validation : Use R-factors (<5%) and Hamilton reliability tests to assess crystallographic data quality .
Q. How can reaction yields be improved for multi-step syntheses involving this compound?
- Methodological Answer :
- Optimization : Employ Design of Experiments (DoE) to test variables like temperature (45–80°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid).
- In-line Monitoring : Use ReactIR or UPLC-MS to track intermediate formation and adjust conditions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
